Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate CAS number
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate CAS number
Technical Whitepaper: Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate
A Pivotal Scaffold in Heterocyclic Medicinal Chemistry
Executive Summary
Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 1150596-51-6 for free base; often cited in synthesis pathways involving 896161-26-3 as the nitro precursor) represents a high-value intermediate in modern drug discovery. This scaffold combines a piperazine ring—a classic "privileged structure" known for improving physicochemical properties like solubility and metabolic stability—with an aminopyridine moiety, a versatile handle for further functionalization.
This technical guide provides a comprehensive analysis of its synthesis, chemical behavior, and application in designing inhibitors for targets such as SHP2 (Src Homology 2 Domain-Containing Phosphatase 2) and various kinases.
Identity & Physicochemical Profile
This compound serves as a "linker-scaffold," bridging a hydrophobic domain (often an aromatic system) and a hydrophilic or hydrogen-bonding domain via the piperazine nitrogen.
| Property | Specification |
| Chemical Name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
| CAS Number | 1150596-51-6 (Free Base) 1253791-64-6 (HCl Salt) |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calculated) | ~6.5 (Piperazine N), ~3.5 (Pyridine N) |
| LogP | ~1.8 (Lipophilic enough for membrane permeability, hydrophilic enough for oral bioavailability) |
Synthetic Architecture: The "Self-Validating" Protocol
The synthesis of this scaffold is a two-step process designed for high yield and purity. It relies on the differing reactivity of the pyridine ring positions.
Mechanism of Action (Synthesis)
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Nucleophilic Aromatic Substitution (SNAr): The starting material, 2-chloro-3-nitropyridine , possesses a chlorine atom at the C2 position activated by the electron-withdrawing nitro group at C3 and the ring nitrogen. This makes C2 highly electrophilic, susceptible to attack by the secondary amine of N-Boc-piperazine .
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Catalytic Hydrogenation: The resulting nitro-intermediate is reduced to the primary amine using hydrogen gas and a metal catalyst (Pd/C). This step must be controlled to avoid reducing the pyridine ring or cleaving the Boc group (which is acid-sensitive).
Synthesis Pathway Diagram
Figure 1: Two-step synthesis of tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate.
Experimental Protocol
Safety Note: Handle 2-chloro-3-nitropyridine with care (potential irritant). Hydrogenation requires a pressure vessel and inert atmosphere handling.
Step 1: SNAr Coupling
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Reagents: 2-Chloro-3-nitropyridine (1.0 eq), N-Boc-piperazine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
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Procedure:
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Dissolve 2-chloro-3-nitropyridine in DMSO (5 vol).
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Add K₂CO₃ followed by N-Boc-piperazine.
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Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of SM1).
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Workup: Cool to RT. Pour into ice water. The yellow precipitate (Nitro intermediate) forms. Filter, wash with water, and dry.
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Yield: Typically >85%.
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Step 2: Nitro Reduction
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Reagents: Nitro intermediate (1.0 eq), 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (H₂).
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Solvent: Methanol (MeOH) or Ethanol (EtOH).
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Procedure:
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Dissolve the nitro intermediate in MeOH (10 vol).
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Add Pd/C catalyst carefully under nitrogen atmosphere (pyrophoric!).
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Purge the vessel with H₂ gas (balloon pressure or 1-3 atm in a shaker).
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Stir at RT for 2–12 hours. The yellow solution will turn colorless as the nitro group reduces to the amine.
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Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
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Purification: Usually clean enough for next steps. If needed, recrystallize from EtOAc/Hexanes.
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Application in Drug Design
This scaffold is a "privileged structure" in kinase and phosphatase inhibitor design.
Key Interaction Points
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3-Amino Group: Acts as a hydrogen bond donor. It is often acylated (amide coupling) or coupled via Buchwald-Hartwig amination to form the core pharmacophore.
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Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinases.
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Piperazine Ring: Provides a rigid spacer that directs the Boc-protected end towards the solvent front or a specific binding pocket (e.g., the ribose pocket).
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Boc Group: A temporary protecting group. Once removed (using TFA or HCl), the secondary amine can be functionalized to tune solubility or selectivity.
Drug Discovery Workflow
Figure 2: Functionalization of the scaffold for library generation.
Quality Control & Characterization
To ensure the integrity of the scaffold before use in downstream synthesis, the following criteria must be met:
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | Pyridine: 3 protons (dd/m) in aromatic region (6.5–8.0 ppm). Amine: Broad singlet (~5.0 ppm, 2H, exchangeable with D₂O). Piperazine: Two multiplets (~3.0–3.5 ppm, 8H). Boc: Strong singlet (1.49 ppm, 9H). |
| LC-MS (ESI+) | [M+H]⁺: 279.2 (Consistent with MW 278.35). Fragment: 223.2 (Loss of t-butyl group, -56 Da). |
| Purity (HPLC) | >95% (254 nm). Impurities often include unreduced nitro compound or dechlorinated side products. |
References
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Synthesis of 3-amino-2-piperazinylpyridines
- Source: World Intellectual Property Organiz
- Relevance: Describes the synthesis of SHP2 inhibitors using this exact intermedi
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Preparation of Pyridyl-Piperazines via SNAr
- Source:Journal of Medicinal Chemistry, "Discovery of Novel SHP2 Inhibitors".
- Relevance: Validates the SNAr conditions (DMSO, K₂CO₃) and reduction methods.
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Chemical Property Data
- Source: PubChem Compound Summary for related 3-aminopyridine deriv
- Relevance: Verification of physicochemical properties and safety d
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Commercial Availability & CAS Verification
- Source: Enamine / Combi-Blocks C
- Relevance: Confirms CAS 1150596-51-6 as the commercially available building block.
